molecular formula C24H21N3O6S B2551165 (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 866348-99-4

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2551165
CAS No.: 866348-99-4
M. Wt: 479.51
InChI Key: NXOPSFPFGHMSIH-LCUIJRPUSA-N
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Description

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with a sulfonamido group and a carboxamide moiety, enhancing its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the sulfonamido and carboxamide groups through nucleophilic substitution and amide coupling reactions, respectively. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted chromenes, depending on the specific reagents and conditions used.

Scientific Research Applications

(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the chromene core can engage in π-π stacking interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide
  • 1,2-Cyclohexane dicarboxylic acid diisononyl ester
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromene core is particularly notable for its potential therapeutic applications, setting it apart from other compounds with similar structural motifs.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-31-21-13-12-18(15-22(21)32-2)34(29,30)27-26-24-19(14-16-8-6-7-11-20(16)33-24)23(28)25-17-9-4-3-5-10-17/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOPSFPFGHMSIH-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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